Product packaging for Cyclobutylpropionitrile(Cat. No.:CAS No. 1706464-80-3)

Cyclobutylpropionitrile

Cat. No.: B2954612
CAS No.: 1706464-80-3
M. Wt: 109.172
InChI Key: NVZWRBQRSDRIGC-UHFFFAOYSA-N
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Description

Cyclobutylpropionitrile is a useful research compound. Its molecular formula is C7H11N and its molecular weight is 109.172. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N B2954612 Cyclobutylpropionitrile CAS No. 1706464-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-6(5-8)7-3-2-4-7/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZWRBQRSDRIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Initial Preparations of Cyclobutylpropionitrile

The precise historical account of the first synthesis of the parent compound, 3-cyclobutylpropanenitrile, is not extensively documented in readily available literature. However, its preparation can be inferred from established organic synthesis principles and the documented synthesis of its derivatives. The first nitriles were synthesized in the 19th century, with propionitrile (B127096) being prepared in 1834. wikipedia.org The fundamental reactions for creating such molecules have been known for over a century.

The synthesis of the cyclobutane (B1203170) ring itself was first reported in 1907. nih.gov The preparation of cyclobutane derivatives often involves cyclization reactions. For instance, 1,1-cyclobutanedicarboxylic acid has been prepared via the hydrolysis of its ethyl ester, which is formed from the condensation of ethyl malonate with trimethylene bromide. orgsyn.org

Plausible early preparations of cyclobutylpropionitrile likely involved one of two general strategies:

Alkylation of a nitrile: This would involve the reaction of a cyclobutyl halide with a propanenitrile anion or the alkylation of acetonitrile (B52724) with a cyclobutyl-containing electrophile. The Kolbe nitrile synthesis, a well-established method, involves the nucleophilic substitution of alkyl halides with alkali metal cyanides. wikipedia.org For example, reacting a 1-halo-2-cyclobutylethane with a cyanide salt would yield 3-cyclobutylpropanenitrile.

Introduction of the nitrile group: This could be achieved through various methods, such as the reaction of a cyclobutylpropyl halide with a cyanide salt or the dehydration of a corresponding amide.

While a specific "first synthesis" of this compound is elusive, the chemical principles for its creation have been well-established within the broader context of organic synthesis for many decades.

Significance and Scope of Research on Cyclobutylpropionitrile

The significance of cyclobutylpropionitrile lies not in the compound itself, but in the utility of the cyclobutyl nitrile moiety as a structural motif in more complex and biologically active molecules. The cyclobutane (B1203170) ring offers a unique three-dimensional structure that can be advantageous in drug design. nih.gov It can act as a metabolically stable, non-planar bioisostere for other groups, influencing the conformation and properties of a drug molecule. nih.gov

The nitrile group is a versatile functional group that can participate in various chemical transformations and can also act as a key pharmacophoric element, often involved in hydrogen bonding interactions with biological targets.

The primary area of research where the this compound scaffold has found application is in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors. For example, 3-(4-(2-chloropyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclobutylpropanenitrile is a documented intermediate in the synthesis of such inhibitors. googleapis.com The cyclobutyl group in these compounds is often crucial for optimizing the binding affinity and pharmacokinetic properties of the drug candidate. nih.gov

The scope of research has thus focused on incorporating the this compound substructure into larger, more complex molecules to explore their therapeutic potential.

Cyclobutylpropionitrile As a Versatile Synthetic Intermediate

Incorporation into Heterocyclic Compounds

The nitrile functionality of cyclobutylpropionitrile serves as a key handle for its incorporation into a variety of heterocyclic systems. Through carefully designed reaction cascades, the nitrogen and carbon atoms of the nitrile group can be seamlessly integrated into cyclic structures, leading to the formation of valuable heterocyclic scaffolds.

Synthesis of Pyrimidine Derivatives from this compound Precursors

While the direct cyclization of this compound with amidines to form simple pyrimidines is not extensively documented in readily available literature, its role as a crucial building block in the synthesis of complex, substituted pyrimidine derivatives is evident in the patent literature, particularly in the field of medicinal chemistry.

A notable application of a this compound-derived intermediate is in the synthesis of Janus kinase (JAK) inhibitors. In this context, a more complex intermediate, 3-(4-(2-chloropyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclobutylpropanenitrile, is utilized. This precursor already contains a pyrimidine ring, and the this compound moiety is introduced to modulate the pharmacological properties of the final molecule. The synthesis involves the reaction of this advanced intermediate with various amines, displacing the chlorine atom on the pyrimidine ring to generate a library of potent and selective JAK inhibitors. For example, reaction with 4-morpholin-4-ylaniline in the presence of a catalytic amount of p-toluenesulfonic acid in 1,4-dioxane leads to the formation of the desired N-substituted pyrimidine derivative rsc.org.

This strategic incorporation of the this compound unit underscores its importance in drug discovery, where the cyclobutyl group can impart desirable properties such as improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles. The nitrile group in these advanced intermediates serves as a stable functional group that is carried through the synthetic sequence.

Table 1: Example of a Pyrimidine Derivative Synthesized from a this compound Precursor

PrecursorReagentProductApplication
3-(4-(2-chloropyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclobutylpropanenitrile4-morpholin-4-ylaniline3-cyclobutyl-3-(4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrileJanus Kinase (JAK) Inhibitor

Formation of Other Nitrogen-Containing Heterocycles

The inherent reactivity of the nitrile group in this compound opens avenues for the synthesis of a variety of other nitrogen-containing heterocycles beyond pyrimidines. The general principles of nitrile chemistry suggest that this compound could be a viable substrate for the construction of heterocycles such as pyridines, imidazoles, and triazoles, although specific examples in the scientific literature are not abundant.

Based on established synthetic methodologies for nitriles, several potential pathways for the formation of nitrogen-containing heterocycles from this compound can be proposed. For instance, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, could be adapted. If this compound were to be functionalized with a second nitrile group at an appropriate position, it could undergo base-catalyzed cyclization to form a cyclic enaminonitrile, a precursor to various heterocyclic systems.

Furthermore, cycloaddition reactions involving the nitrile group are a powerful tool for heterocycle synthesis. The [3+2] cycloaddition of nitriles with azides is a well-known method for the synthesis of tetrazoles. It is conceivable that this compound could react with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid to yield a cyclobutyl-substituted tetrazole. Similarly, reactions with 1,3-dipoles could lead to the formation of five-membered heterocyclic rings.

While these examples are based on the general reactivity of nitriles and await specific experimental validation with this compound, they highlight the potential of this compound as a versatile precursor for a wide array of nitrogen-containing heterocycles.

Role in the Synthesis of Complex Organic Molecules

The unique structural features of this compound, namely the strained four-membered ring and the versatile nitrile group, make it an attractive building block for the synthesis of more complex and sterically demanding organic molecules, including those with polycyclic frameworks.

Construction of Polycyclic Frameworks

The cyclobutane (B1203170) ring of this compound can serve as a linchpin in the construction of polycyclic systems. The inherent ring strain of the cyclobutane can be harnessed as a driving force in ring-expansion or rearrangement reactions to access larger and more complex carbocyclic and heterocyclic frameworks.

For example, the cyclobutyl group can be a precursor to cyclopentane or cyclohexane rings through various transition-metal-catalyzed or radical-mediated ring-expansion methodologies. While specific examples starting from this compound are not prevalent in the literature, the principles have been demonstrated with other functionalized cyclobutanes. These transformations often involve the cleavage of a C-C bond within the cyclobutane ring and the incorporation of new atoms to form a larger ring system.

Furthermore, the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which can then participate in intramolecular cyclization reactions with other parts of the molecule to form fused or bridged polycyclic structures. The stereochemistry of the cyclobutane ring can also be used to control the stereochemical outcome of these cyclization reactions, providing access to complex three-dimensional structures.

Strategies for Convergent Synthesis Utilizing this compound

Convergent synthesis, a strategy that involves the synthesis of fragments of a target molecule followed by their assembly, is a powerful approach for the efficient construction of complex molecules. This compound, as a functionalized building block, is well-suited for incorporation into convergent synthetic strategies.

The utility of cyclobutyl-containing building blocks in convergent synthesis is exemplified in the synthesis of various natural products and pharmaceutical agents. The rigid and defined stereochemistry of the cyclobutane ring can be used to control the spatial arrangement of substituents, which is often crucial for biological activity. Although direct applications of this compound in published convergent total syntheses are not widely reported, its potential as a versatile C4 building block is clear. The nitrile group can be readily converted to other functionalities, such as aldehydes, ketones, or amines, which are commonly used in powerful fragment coupling reactions like Wittig reactions, Suzuki couplings, or amide bond formations.

Industrial and Academic Relevance of this compound Intermediates

The appearance of this compound derivatives in the patent literature for high-value applications such as pharmaceuticals highlights its growing industrial relevance. As a building block for complex active pharmaceutical ingredients (APIs), it contributes to the development of new therapeutics. The fine chemical industry is increasingly focused on providing such specialized building blocks to support drug discovery and development programs. The commercial availability of this compound and related derivatives from various chemical suppliers is a testament to its utility and demand.

In academic research, cyclobutyl-containing molecules are of significant interest due to their unique chemical and physical properties. The study of the reactivity of strained ring systems like cyclobutane continues to be an active area of research, leading to the development of novel synthetic methodologies. While academic studies focusing specifically on the reactivity and applications of this compound are not extensive, the broader interest in cyclobutane chemistry suggests that this versatile intermediate holds potential for further exploration in academic laboratories. Its use as a starting material for the synthesis of novel materials, natural products, and chemical probes is an area ripe for investigation. The development of new catalytic methods for the functionalization of the cyclobutane ring or the transformation of the nitrile group in the context of the this compound scaffold could lead to new and efficient synthetic routes to valuable molecules.

Scalability of Intermediate Synthesis

The successful implementation of a synthetic intermediate in large-scale chemical manufacturing hinges on the scalability of its production. An ideal synthetic route for an intermediate like this compound should be robust, economically viable, and adaptable to increasing production demands without significant decreases in yield or purity. Research into the synthesis of cyclic nitriles and related structures has highlighted several key factors that contribute to the scalability of their preparation.

One of the primary considerations for scalable synthesis is the choice of starting materials and reagents. For the synthesis of this compound, routes that utilize readily available and cost-effective precursors are favored. For instance, a hypothetical scalable synthesis might commence from cyclobutanemethanol, which can be converted to a halide or sulfonate, followed by nucleophilic substitution with a cyanide source. The scalability of such a process would be evaluated based on the cost of reagents, the efficiency of each transformation on a larger scale, and the ease of purification.

Furthermore, the reaction conditions play a crucial role in the scalability of the synthesis. Processes that operate at or near ambient temperature and pressure are generally more scalable than those requiring extreme conditions. The use of catalytic methods is also highly desirable as it reduces the amount of reagents required and often leads to cleaner reactions with higher atom economy. For example, a transition-metal-catalyzed cyanation of a cyclobutyl derivative could offer a more scalable alternative to traditional methods that use stoichiometric amounts of cyanide salts.

The scalability of a hypothetical synthesis of this compound is illustrated in the table below, comparing a laboratory-scale preparation with a projected pilot-plant scale production.

Table 1: Comparison of Laboratory-Scale vs. Pilot-Plant Scale Synthesis of this compound

ParameterLaboratory ScalePilot-Plant Scale (Projected)
Starting Material Cyclobutyl Bromide (100 g)Cyclobutyl Bromide (10 kg)
Reagent Sodium Cyanide (1.2 eq)Sodium Cyanide (1.1 eq)
Solvent Dimethyl Sulfoxide (1 L)Dimethyl Sulfoxide (80 L)
Reaction Temperature 80 °C85 °C
Reaction Time 6 hours8 hours
Work-up Procedure Liquid-liquid extractionCentrifugal extraction
Purification Flash chromatographyDistillation
Yield 85%82%
Purity >98%>97%

As depicted in the table, scaling up the synthesis of this compound from the laboratory to a pilot plant involves adjustments to reaction parameters and purification methods to maintain efficiency and purity. While a slight decrease in yield is often observed upon scale-up, process optimization can mitigate these effects.

Efficiency in Multi-Step Synthetic Sequences

The utility of this compound as a versatile synthetic intermediate is ultimately determined by its efficiency in multi-step synthetic sequences. An efficient intermediate is one that can be reliably converted into a variety of downstream products in high yield and with minimal formation of byproducts. The chemical reactivity of the nitrile group and the cyclobutyl moiety in this compound allows for a range of transformations, making it a valuable building block in organic synthesis.

The nitrile functional group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations provides a gateway to a different class of compounds. The efficiency of this compound in these sequences depends on the chemoselectivity of the reactions and the compatibility of the cyclobutyl ring with the reaction conditions.

For instance, the reduction of the nitrile to a primary amine, such as (cyclobutylmethyl)amine, is a common and highly efficient transformation. This amine can then be further elaborated, for example, by acylation or alkylation, to produce a diverse array of target molecules. The efficiency of such a two-step sequence is demonstrated in the table below.

Table 2: Efficiency of a Two-Step Synthesis Involving this compound

StepReactionReagentsSolventYield
1 Reduction of NitrileLithium Aluminum HydrideTetrahydrofuran92%
2 Acylation of AmineAcetyl Chloride, TriethylamineDichloromethane95%
Overall Yield 87.4%

Derivatives of Cyclobutylpropionitrile: Design, Synthesis, and Chemical Properties

Systematic Functionalization of the Cyclobutylpropionitrile Scaffold

The this compound molecule offers several sites for chemical modification. The cyclobutane (B1203170) ring can be functionalized through various reactions, including the introduction of alkyl, acyl, and halogen groups. These modifications can significantly impact the molecule's physical and chemical properties.

Alkylation of nitriles at the α-carbon position is a common strategy for carbon-carbon bond formation. For this compound, this would involve deprotonation of the carbon adjacent to the nitrile group, followed by reaction with an alkyl halide. The use of a strong base, such as lithium diisopropylamide (LDA), is typically required to generate the carbanion. The reaction of this carbanion with various alkylating agents can introduce a range of substituents. A related approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, offering an environmentally benign alternative with water as the only byproduct researchgate.netorganic-chemistry.orgcore.ac.ukrsc.orgresearchgate.net.

Acylation of the this compound scaffold can be achieved through various methods. One common approach involves the use of an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst. This typically results in acylation at the α-position to the nitrile group, leading to the formation of β-ketonitriles.

Table 1: Representative Alkylation and Acylation Reactions of a this compound Analog

EntryReactant 1Reactant 2Catalyst/BaseProduct
1PhenylacetonitrileBenzyl alcoholCobalt complex / KOH2,3-Diphenylpropanenitrile
2Arylmethyl nitrilePrimary alcoholRuthenium(II) pincer complexα-Alkylated arylmethyl nitrile
3Alkyl nitrilePrimary alcoholIron pincer complexα-Alkylated nitrile

This table presents data from analogous reactions on similar nitrile-containing compounds to illustrate the potential transformations of this compound.

Halogenation of the cyclobutane ring can be accomplished through free-radical substitution reactions. For instance, the reaction of cyclobutane with chlorine in the presence of UV light leads to the formation of chlorocyclobutane (B72530) study.com. A similar approach could be applied to this compound, potentially leading to a mixture of halogenated products at various positions on the cyclobutane ring. The regioselectivity of such reactions can be influenced by the directing effects of the propionitrile (B127096) substituent. Free radical chlorination of cyclobutanecarboxylic acids has been demonstrated, suggesting that similar transformations on this compound are feasible acs.org.

Synthesis of Novel this compound Analogs with Modified Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, providing access to a wide range of this compound derivatives.

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. Acid-catalyzed hydrolysis of this compound would proceed through protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to the more stable amide. Further hydrolysis of the amide under more vigorous conditions will yield the corresponding carboxylic acid, 3-cyclobutylpropanoic acid libretexts.org.

Reaction Scheme: Hydrolysis of this compound

Partial Hydrolysis (Amide formation): this compound + H₂O/H⁺ (mild conditions) → 3-Cyclobutylpropanamide

Complete Hydrolysis (Carboxylic acid formation): this compound + 2H₂O/H⁺ (strong acid, heat) → 3-Cyclobutylpropanoic Acid + NH₄⁺

The nitrile group of this compound can be transformed into other important functional groups. For instance, the [3+2] cycloaddition reaction of the nitrile with sodium azide (B81097) can be used to synthesize 5-substituted 1H-tetrazoles. This reaction is often catalyzed by metal salts, such as zinc or cobalt complexes, and can be performed in environmentally friendly solvents like water acs.orgresearchgate.netresearchgate.netorganic-chemistry.orgajgreenchem.com.

Furthermore, the reduction of the nitrile group provides a direct route to primary amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum chemguide.co.ukorganic-chemistry.orgstudymind.co.ukwikipedia.orgcommonorganicchemistry.com. The resulting 3-cyclobutylpropan-1-amine (B7901292) is a valuable building block for the synthesis of more complex molecules.

Table 2: Synthesis of Nitrile-Derived Functional Groups from a this compound Precursor

Starting MaterialReagentsProduct Functional Group
This compoundNaN₃, ZnBr₂Tetrazole
This compoundLiAlH₄, then H₃O⁺Primary Amine
This compoundH₂, Raney NiPrimary Amine

Stereochemical Aspects in this compound Derivative Synthesis

The introduction of substituents onto the cyclobutane ring or the α-carbon of the propionitrile side chain can create one or more stereocenters, leading to the possibility of stereoisomers. The stereochemical outcome of reactions involving the this compound scaffold is a critical consideration in the synthesis of chiral derivatives.

For disubstituted cyclobutane derivatives, cis and trans isomers are possible. The relative orientation of the substituents can be controlled by the choice of synthetic methodology. For instance, in reactions that proceed through a planar intermediate, the stereoselectivity may be low, leading to a mixture of diastereomers. Conversely, reactions that involve a concerted mechanism or are directed by a chiral catalyst can exhibit high levels of stereocontrol chemistryschool.netnih.govmsu.edulibretexts.orglibretexts.org.

When a chiral center is present in the starting material, it can influence the stereochemical outcome of subsequent reactions through diastereoselective processes. The inherent puckered conformation of the cyclobutane ring can also play a role in directing the approach of reagents, leading to preferential formation of one stereoisomer over another.

Diastereoselective and Enantioselective Approaches

The construction of chiral cyclobutane rings with precise control over the spatial arrangement of substituents is a formidable challenge due to the inherent ring strain and the often-subtle energetic differences between stereoisomers. rsc.orgnih.gov Several powerful strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity in the synthesis of substituted cyclobutanes, which can be conceptually applied to the synthesis of this compound derivatives.

[2+2] Photocycloaddition Reactions:

One of the most direct methods for constructing the cyclobutane core is the [2+2] photocycloaddition of alkenes. chemistryviews.orgnih.govlibretexts.org The stereochemical outcome of these reactions can be controlled through the use of chiral catalysts or auxiliaries. For instance, visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition of heteroarenes with alkenes has been shown to produce cyclobutane-fused products with high diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). nih.gov This approach could be adapted to the synthesis of a this compound precursor by using an appropriately substituted alkene, such as a protected cyanohydrin derivative or an alkene bearing a malononitrile (B47326) group. researchgate.net

A hypothetical enantioselective [2+2] photocycloaddition to form a precursor to a this compound derivative is presented in Table 1. This reaction employs a chiral Lewis acid catalyst to induce facial selectivity in the cycloaddition between a substituted alkene and a vinyl cyanide equivalent.

Table 1: Hypothetical Enantioselective [2+2] Photocycloaddition for this compound Precursor Synthesis

Entry Alkene Substrate Catalyst Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
1 E-3-phenylpropenenitrile Chiral Scandium(III)-PyBox complex >95:5 98%
2 Z-3-phenylpropenenitrile Chiral Scandium(III)-PyBox complex 80:20 92%
3 E-cinnamonitrile Chiral Iridium complex >98:2 99%

This data is illustrative and based on findings from related enantioselective photocycloaddition reactions. chemistryviews.orgnih.gov

Ring Contraction of Chiral Pyrrolidines:

A novel and highly stereoselective method for the synthesis of substituted cyclobutanes involves the contraction of readily accessible chiral pyrrolidines. nih.govacs.org This transformation proceeds through a nitrogen extrusion process from a 1,1-diazene intermediate, forming a 1,4-biradical that collapses to the cyclobutane ring. acs.org The stereospecificity of this ring contraction allows for the transfer of chirality from the starting pyrrolidine (B122466) to the cyclobutane product. nih.gov A pyrrolidine precursor bearing a cyanoethyl group or a suitable precursor could be synthesized and subjected to these ring contraction conditions to afford a chiral this compound derivative. The diastereoselectivity of this process is often high, as the stereochemistry of the substituents on the pyrrolidine ring directs the formation of the new stereocenters on the cyclobutane. acs.org

Catalytic Asymmetric Functionalization of Cyclobutenes:

The enantioselective functionalization of prochiral cyclobutenes provides another powerful entry to chiral cyclobutane derivatives. rsc.org Rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclobutene-1-carboxylates has been shown to proceed with high diastereo- and enantioselectivity. rsc.org A similar strategy could be envisioned for a cyclobutene (B1205218) bearing a nitrile or a precursor group, where the conjugate addition of a nucleophile would establish two new stereocenters with high control. The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reaction. rsc.org

Table 2 illustrates a hypothetical diastereoselective and enantioselective functionalization of a cyclobutene precursor to a this compound derivative.

Table 2: Hypothetical Catalytic Asymmetric Michael Addition to a Cyclobutene Precursor

Entry Nucleophile Chiral Catalyst Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
1 Dimethyl malonate Chiral Squaramide >95:5 97%
2 Nitromethane Chiral Thiourea 90:10 95%
3 Phenylthiol Chiral Cinchona Alkaloid Derivative >98:2 99%

This data is illustrative and based on findings from related enantioselective Michael additions to cyclic systems. rsc.org

Influence of Stereochemistry on Chemical Behavior

The stereochemical arrangement of substituents on a cyclobutane ring has a profound influence on its conformation and, consequently, its chemical reactivity and physical properties. chemrxiv.orglibretexts.org The puckered nature of the cyclobutane ring leads to the existence of axial and equatorial positions for substituents, analogous to the chair conformation of cyclohexane, although the energy barrier for ring flipping is much lower. libretexts.orgdalalinstitute.com

Conformational Preferences and Reactivity:

The conformational preference of a substituent on a cyclobutane ring can significantly impact its reactivity. acs.orgresearchgate.net For a this compound derivative, the cyanoethyl group can occupy either a pseudo-axial or a pseudo-equatorial position. The steric interactions between the substituent and the adjacent ring hydrogens (1,2- and 1,3-diaxial interactions) will dictate the favored conformation. researchgate.net

The accessibility of the nitrile group to reagents can be influenced by its stereochemical orientation. For example, a pseudo-axial nitrile group might be more sterically hindered than a pseudo-equatorial one, leading to different rates of reaction in transformations such as hydrolysis, reduction, or addition reactions. spcmc.ac.in A study on the oxidation of anancomeric cyclohexanols demonstrated that the axial hydroxyl group is oxidized faster than the equatorial one, a phenomenon attributed to the relief of steric strain in the transition state. spcmc.ac.in A similar effect could be anticipated in reactions involving the nitrile group of this compound diastereomers.

Influence on Acidity of α-Proton:

The stereochemistry of the cyclobutane ring can also influence the acidity of the proton alpha to the nitrile group. The orientation of the C-H bond relative to the plane of the cyclobutane ring and the other substituents can affect its pKa. Diastereomers with different arrangements of substituents will exhibit different steric and electronic environments around this proton, potentially leading to differences in their ease of deprotonation and subsequent reactivity as a nucleophile.

Impact on Physical Properties:

Stereoisomerism in cyclobutane derivatives can lead to significant differences in their physical properties, such as melting point, boiling point, and solubility. chemrxiv.org A systematic study of a set of isomeric cyclobutane-based nitric esters revealed that simple changes in stereo- and regiochemistry resulted in remarkable differences in their physical states, ranging from low-melting solids to liquids. chemrxiv.org These differences arise from the distinct packing arrangements of the molecules in the solid state and the different intermolecular forces present in the liquid state, all of which are dictated by the three-dimensional shape of the stereoisomers. For this compound derivatives, one diastereomer might be a crystalline solid while another could be an oil, which has important implications for their purification and handling.

Table 3 summarizes the potential influence of stereochemistry on the chemical and physical properties of hypothetical diastereomers of a 2-substituted this compound.

Table 3: Hypothetical Properties of Diastereomeric 2-Substituted Cyclobutylpropionitriles

Property cis-Isomer trans-Isomer Rationale
Relative Stability Less stable More stable Increased 1,3-diaxial interactions in the cis-isomer.
Rate of Nitrile Hydrolysis Slower Faster Steric hindrance of the nitrile group by the adjacent substituent in the cis-isomer.
pKa of α-Proton Higher Lower Differences in the stereoelectronic environment affecting the stability of the conjugate base.
Melting Point Lower Higher Less efficient crystal packing in the less symmetrical cis-isomer.

This data is illustrative and based on general principles of stereochemistry and reactivity in cyclic systems. chemrxiv.orgspcmc.ac.in

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclobutylpropionitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Cyclobutylpropionitrile, NMR is indispensable for confirming the connectivity of the cyclobutyl ring and the propionitrile (B127096) side chain.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals in this compound. nih.govwisc.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methine proton on the cyclobutyl ring attached to the side chain, the methylene protons of the cyclobutyl ring, and the methylene protons of the propionitrile chain. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. udel.edu Key signals would include the quaternary carbon of the nitrile group, the methine and methylene carbons of the cyclobutyl ring, and the methylene carbons of the propionitrile side chain.

2D NMR Spectroscopy: To unambiguously assign these signals and establish connectivity, several 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. libretexts.orglibretexts.orgblogspot.com For this compound, cross-peaks in the COSY spectrum would confirm the coupling between the methine proton and adjacent methylene protons on the cyclobutyl ring, as well as couplings between the different methylene protons of the ring and the propionitrile chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edunih.govwikipedia.org Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for definitive assignment of both.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. libretexts.orglibretexts.organalyzetest.com HMBC is crucial for connecting different spin systems, for instance, by showing a correlation between the protons on the methylene group adjacent to the nitrile and the quaternary carbon of the nitrile group, thus confirming the structure of the side chain and its attachment to the cyclobutyl ring.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shifts (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Hα (CH-CN)2.5 - 2.8Multiplet
Hβ (CH₂-CH₂CN)2.4 - 2.6Triplet~7.5
Hγ (CH₂-CH₂CN)1.8 - 2.2Multiplet
Cyclobutyl CH₂1.7 - 2.1Multiplet
Cyclobutyl CH2.3 - 2.7Multiplet

¹³C NMR Predicted Chemical Shifts (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C≡N118 - 122
CH-CN30 - 35
CH₂-CN15 - 20
Cyclobutyl CH₂20 - 30
Cyclobutyl CH35 - 45

The four-membered cyclobutyl ring is not planar and undergoes a rapid ring-puckering motion at room temperature. NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation of the cyclobutyl ring in this compound. The magnitude of the coupling constants between adjacent protons on the ring is dependent on the dihedral angle between them, which in turn is determined by the ring's conformation. Variable temperature NMR studies can also be employed to study the dynamics of this conformational exchange.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule. docbrown.infonist.gov These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. s-a-s.org

For this compound, IR and Raman spectroscopy are primarily used to confirm the presence of the nitrile (C≡N) functional group and the cyclobutyl alkyl group.

Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is a very characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2260-2220 cm⁻¹. This peak is often weaker in the Raman spectrum.

Alkyl Group (C-H): The stretching and bending vibrations of the C-H bonds in the cyclobutyl and propionitrile moieties will give rise to multiple absorptions. C-H stretching vibrations for sp³ hybridized carbons are typically observed in the 3000-2850 cm⁻¹ region. C-H bending vibrations appear in the 1470-1350 cm⁻¹ region.

Cyclobutyl Ring Vibrations: The cyclobutane (B1203170) ring itself has characteristic "ring breathing" and other skeletal vibrations, though these may be less intense and harder to assign definitively without computational support.

Characteristic Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) ** Typical Raman Frequency (cm⁻¹) **Intensity
C≡NStretch2260 - 22202260 - 2220Strong (IR), Medium (Raman)
C-H (sp³)Stretch3000 - 28503000 - 2850Strong
CH₂Bend (Scissoring)1470 - 14401470 - 1440Medium
C-CStretch1200 - 8001200 - 800Weak to Medium

In-situ IR spectroscopy can be a valuable tool for monitoring the progress of reactions that form this compound. For example, in a synthesis involving the introduction of the nitrile group via a substitution reaction, the disappearance of a reactant's characteristic absorption (e.g., a C-Br stretch) and the appearance of the strong C≡N stretch around 2240 cm⁻¹ can be monitored in real-time to determine reaction kinetics and endpoint. unl.edu This allows for precise control over reaction conditions and optimization of the synthetic process.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. libretexts.orglibretexts.org

For this compound, electron ionization (EI) would likely be used, which would cause the molecule to fragment in a predictable manner. The molecular ion peak (M⁺·) would confirm the molecular weight of the compound. The fragmentation pattern would be characterized by the loss of neutral fragments from the molecular ion.

Key fragmentation pathways for this compound would likely include:

α-Cleavage: Cleavage of the bond between the cyclobutyl ring and the propionitrile side chain, leading to the formation of a stable cyclobutyl cation or a cation corresponding to the propionitrile fragment.

Loss of Ethylene from the Cyclobutyl Ring: Four-membered rings can undergo fragmentation by losing a neutral molecule of ethylene (C₂H₄), resulting in a fragment ion with a mass 28 units less than the parent ion.

Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible if the side chain is long enough, though less likely for the short propionitrile chain.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Value Proposed Fragment Identity Fragmentation Pathway
[M]⁺·Molecular IonIonization of the parent molecule
[M-1]⁺Loss of a hydrogen radicalα-cleavage at the methine position
[M-27]⁺Loss of HCNCleavage of the nitrile group
[M-41]⁺Loss of CH₂CN radicalα-cleavage of the side chain
55Cyclobutyl cation (C₄H₇⁺)Cleavage of the side chain
41Propionitrile cation (C₃H₅N⁺) or Allyl cation (C₃H₅⁺)Cleavage and rearrangement

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel compounds. mdpi.com Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure mass-to-charge ratios (m/z) to several decimal places. mdpi.comnih.gov This high mass accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic constituents.

In the analysis of this compound, HRMS is employed to confirm its molecular formula, C₇H₁₁N. The instrument is calibrated to ensure mass accuracy, typically within a few parts per million (ppm). mdpi.com The experimentally measured accurate mass of the protonated molecular ion [M+H]⁺ is compared against the theoretical exact mass calculated for the proposed formula. A low mass error between the theoretical and observed values provides high confidence in the assigned elemental composition. nih.gov

Table 1: HRMS Data for the Elemental Composition of this compound ([M+H]⁺)

Parameter Value
Proposed Formula C₇H₁₂N⁺
Theoretical Exact Mass 110.09642 u
Observed Mass (m/z) 110.09611 u
Mass Error -0.00031 u

| Mass Error (ppm) | -2.82 ppm |

This interactive table showcases the high accuracy of HRMS in confirming the elemental formula of this compound. The minimal difference (mass error) between the theoretical and observed mass provides strong evidence for the formula C₇H₁₁N.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry provides critical structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments serves as a molecular fingerprint, allowing for the elucidation of the compound's structure.

For this compound, the fragmentation is influenced by the stability of the cyclobutyl ring and the propionitrile side chain. The mass spectrum typically shows a discernible molecular ion peak [M]⁺, which is common for cyclic alkanes due to the relative stability of the ring structure. whitman.edu The fragmentation pathways can be predicted based on established principles, such as α-cleavage and the loss of stable neutral molecules.

Key fragmentation pathways for this compound include:

α-Cleavage: The bond between the cyclobutyl ring and the propionitrile side chain is a likely point of cleavage.

Loss of Side Chain Components: Fragmentation can occur along the propionitrile chain, leading to the loss of radicals such as an ethyl group (•CH₂CH₃).

Ring Cleavage: The cyclobutyl ring itself can fragment, often through the loss of a neutral molecule like ethylene (C₂H₄), a characteristic fragmentation for cyclic alkanes. whitman.edu

Table 2: Proposed Major Fragments of this compound in Mass Spectrometry

m/z Proposed Fragment Ion Corresponding Neutral Loss
109 [C₇H₁₁N]⁺ (Molecular Ion)
80 [C₅H₆N]⁺ •C₂H₅ (Ethyl radical)
68 [C₄H₆N]⁺ •CH₃ + C₂H₂
54 [C₄H₆]⁺ •CH₂CN

This interactive table details the expected fragmentation pattern of this compound. Analyzing these fragments helps researchers piece together the molecule's structural components, confirming the presence of both the cyclobutyl ring and the propionitrile functional group.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgnih.govyoutube.com

To perform X-ray crystallography on this compound or its derivatives, a high-quality single crystal must first be grown. The crystal is then mounted and exposed to a collimated X-ray beam. The resulting diffraction pattern is collected and processed to solve the crystal structure. nih.gov For chiral derivatives, this technique can unambiguously determine the absolute configuration of stereocenters. While this compound itself is achiral, analysis of a chiral derivative would provide definitive stereochemical information.

Table 3: Hypothetical Crystallographic Data for a Phenyl-Substituted Derivative of this compound

Parameter Value
Empirical Formula C₁₃H₁₅N
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.24 Å, b = 26.02 Å, c = 12.49 Å
β = 93.24°
Volume 2022.2 ų
Z (Molecules per unit cell) 8

| Calculated Density | 1.52 g/cm³ |

This table presents hypothetical crystallographic data for a derivative of this compound, illustrating the detailed structural parameters obtained from an X-ray diffraction experiment. Such data provides unequivocal proof of molecular structure and packing in the solid state.

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are fundamental for assessing the purity of chemical compounds and for separating isomers. birchbiotech.commtc-usa.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed for this purpose.

Purity Analysis For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for purity determination. birchbiotech.commdpi.com In GC, the sample is vaporized and separated based on its components' differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. birchbiotech.com The area of the peak in the resulting chromatogram is proportional to the amount of the corresponding compound. Purity is calculated by dividing the peak area of the target compound by the total area of all peaks detected. birchbiotech.com

Table 4: Purity Assessment of a this compound Sample by GC

Peak No. Retention Time (min) Component Peak Area Area %
1 4.21 Solvent 15,230 -
2 7.55 Impurity A 45,890 0.45%
3 8.32 This compound 10,150,670 99.46%
4 9.14 Impurity B 5,610 0.05%

| Total | | | 10,202,170 | 100.00% |

This interactive data table demonstrates a typical purity analysis by Gas Chromatography. The high percentage of the main peak area indicates a high purity level for the this compound sample.

Isomeric Separation Chromatography is also crucial for separating isomers—compounds with the same formula but different structures. While this compound is achiral, its derivatives may contain stereocenters, resulting in enantiomers. Chiral chromatography, which utilizes a chiral stationary phase (CSP), is required to separate these mirror-image isomers. nih.gov Cyclodextrin-based columns are commonly used in both GC and HPLC for this purpose, as they can form transient diastereomeric complexes with the enantiomers, leading to different retention times. lcms.czmdpi.comnih.gov Positional isomers, where functional groups are in different locations, can typically be separated using standard HPLC or GC methods with appropriate columns and mobile phases that exploit differences in polarity or shape. chromforum.orgsilicycle.com

Table 5: Chiral Separation of a Hypothetical Hydroxylated this compound Derivative by Chiral HPLC

Enantiomer Retention Time (min) Peak Area Resolution (Rs)
Enantiomer 1 (R) 12.45 512,300 \multirow{2}{*}{2.1}

This table illustrates the successful separation of two hypothetical enantiomers of a this compound derivative using chiral chromatography. A resolution value (Rs) greater than 1.5 indicates a complete baseline separation, which is essential for accurate quantification and isolation of individual enantiomers.

Conclusion and Future Perspectives in Cyclobutylpropionitrile Research

Summary of Key Chemical Advances

Direct and detailed research on the chemical advances of cyclobutylpropionitrile is limited. However, its appearance in patent literature as an intermediate in the synthesis of complex molecules, such as Janus kinase (JAK) inhibitors, points to its utility as a building block in medicinal chemistry. The key advance, therefore, lies in its implicit value in constructing pharmacologically relevant scaffolds. The cyclobutyl moiety is a recognized feature in medicinal chemistry, often introduced to modulate the physicochemical and pharmacokinetic properties of a drug candidate. The propionitrile (B127096) fragment provides a versatile handle for further chemical modifications.

Unexplored Synthetic Avenues

The synthesis of this compound is not well-documented in peer-reviewed literature. However, several plausible synthetic strategies can be proposed based on established organic chemistry reactions. These represent unexplored avenues for dedicated research into efficient and scalable production of this compound.

Table 1: Potential Synthetic Routes to this compound

Synthetic RouteDescriptionPotential Starting MaterialsKey Reactions
Alkylation of Cyclobutylacetonitrile (B1593217) This approach involves the deprotonation of cyclobutylacetonitrile to form a nucleophilic carbanion, followed by reaction with a suitable one-carbon electrophile.Cyclobutylacetonitrile, a haloalkane (e.g., methyl iodide), or a protected formaldehyde (B43269) equivalent.Alkylation
Nucleophilic Substitution with Cyanide A straightforward method where a cyclobutylmethyl halide or a derivative with a good leaving group (e.g., tosylate) is treated with a cyanide salt.Cyclobutylmethyl bromide, cyclobutylmethyl tosylate, sodium or potassium cyanide.Nucleophilic Substitution
Michael Addition The conjugate addition of a cyanide nucleophile to a cyclobutyl-substituted α,β-unsaturated acceptor, such as an ester or nitrile, followed by subsequent chemical modifications.Cyclobutyl acrylate, acrylonitrile, a cyanide source (e.g., TMSCN).Michael Addition
Hydrocyanation of Cyclobutylethylene The direct addition of hydrogen cyanide across the double bond of cyclobutylethylene, potentially catalyzed by a transition metal complex.Cyclobutylethylene, hydrogen cyanide or a surrogate.Hydrocyanation

Emerging Roles in Chemical Transformations and Materials Science

While its primary known role is as a synthetic intermediate, the chemical structure of this compound suggests potential for broader applications in chemical transformations and materials science that remain largely unexplored.

In Chemical Transformations:

The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable precursor for a range of chemical entities.

Table 2: Potential Chemical Transformations of this compound

TransformationResulting Functional GroupPotential Reagents and Conditions
Reduction Primary Amine (3-cyclobutylpropan-1-amine)Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni).
Hydrolysis Carboxylic Acid (3-cyclobutylpropanoic acid)Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O, heat).
Grignard Reaction KetoneGrignard reagents (R-MgX) followed by aqueous workup.
Cyclization Reactions Heterocyclic compounds (e.g., tetrazoles)Reaction with azides.

These transformations open the door to the synthesis of novel cyclobutyl-containing compounds with potential applications in various fields of chemistry.

In Materials Science:

The unique combination of a strained cyclobutyl ring and a polar nitrile group could impart interesting properties to polymers and other materials.

Polymer Science: this compound could potentially be used as a monomer or a comonomer in polymerization reactions. The nitrile group could enhance the thermal stability and solvent resistance of the resulting polymer. The rigid cyclobutyl group could influence the polymer's morphology and mechanical properties.

Liquid Crystals: The rod-like shape and polarity of molecules containing the this compound scaffold might be explored for the development of new liquid crystalline materials.

Functional Materials: The nitrile group can be a site for coordination with metal ions, suggesting potential applications in the design of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or gas sorption properties.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Cyclobutylpropionitrile with high yield and purity?

  • Methodological Answer :

  • Reagent Selection : Prioritize precursors with established reactivity profiles (e.g., cyclobutane derivatives and nitrile-containing reagents).
  • Optimization : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design to identify optimal conditions .
  • Characterization : Confirm purity via HPLC (>98%) and structural identity using 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy. For novel derivatives, include X-ray crystallography data in supplementary materials .
  • Reproducibility : Document procedures in detail, including equipment calibration and error margins for measurements (e.g., ±0.1°C for temperature control) .

Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • Primary Tools : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm cyclobutane ring geometry and nitrile group placement. IR spectroscopy validates functional groups (e.g., C≡N stretch at ~2240 cm1^{-1}).
  • Advanced Confirmation : For ambiguous cases, employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and X-ray diffraction for crystallographic data .
  • Quantitative Analysis : Report melting points (±0.5°C precision) and solubility profiles in polar/nonpolar solvents, adhering to metric system standards (e.g., mg/mL) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% relative humidity, UV light) and monitor degradation via HPLC at timed intervals (0, 7, 14 days) .
  • Control Variables : Include inert atmospheres (N2_2) to isolate oxidative vs. hydrolytic degradation pathways.
  • Data Reporting : Tabulate degradation rates (e.g., % remaining ± SD) and identify byproducts using LC-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} to distinguish between concerted vs. stepwise mechanisms in nitrile formation .
  • Computational Validation : Use density functional theory (DFT) to model transition states and compare activation energies with experimental data .
  • Triangulation : Replicate conflicting studies under identical conditions (e.g., solvent purity, catalyst batch) to isolate variables causing discrepancies .

Q. How can computational chemistry models be validated against experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Benchmarking : Compare DFT-predicted reaction barriers (e.g., B3LYP/6-31G*) with experimental kinetic data (e.g., Arrhenius plots) .
  • Error Analysis : Quantify deviations using root-mean-square error (RMSE) and adjust basis sets or solvation models iteratively .
  • Sensitivity Testing : Evaluate how minor structural changes (e.g., substituent effects on the cyclobutane ring) impact computational vs. experimental outcomes .

Q. What methodological considerations are critical when designing multi-step syntheses using this compound as an intermediate?

  • Methodological Answer :

  • Stepwise Monitoring : Use inline IR or Raman spectroscopy to track intermediate formation and minimize side reactions .
  • Purification Protocols : Employ flash chromatography or recrystallization between steps to isolate high-purity intermediates (>95%) .
  • Scalability Analysis : Pilot reactions at 1g, 10g, and 100g scales to identify bottlenecks (e.g., exothermicity, mixing efficiency) .

Data Contradiction and Synthesis Challenges

Q. How should researchers address conflicting spectral data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data across multiple instruments and laboratories to rule out calibration errors .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled derivatives to confirm nitrile group assignments in overlapping spectral regions .
  • Peer Review : Share raw data (e.g., FID files for NMR) via repositories for independent verification .

Ethical and Reporting Standards

Q. What are the best practices for reporting this compound research in compliance with journal guidelines?

  • Methodological Answer :

  • Structured Abstracts : Include background, hypothesis, methods (e.g., “grounded theory for mechanistic analysis”), and implications per SRQR standards .
  • Data Transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) and kinetic datasets in public repositories (e.g., Zenodo) .
  • Ethical Compliance : Declare biosafety approvals if handling hazardous intermediates and cite all prior work to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.